[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride
Description
Chemical Structure: The compound consists of a benzyl group substituted with 2,3-dimethoxy groups attached to a propylamine chain bearing a dimethylamino group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for industrial and research applications .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.2ClH/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4;;/h5,7-8,15H,6,9-11H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWUIDUKYROKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C(=CC=C1)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine, such as 3-(dimethylamino)propylamine, under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Salt Formation: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, especially at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Modified amines
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Data :
| Property | Target Compound | 3-(3,4-Dimethoxyphenyl)propylamine HCl () |
|---|---|---|
| Melting Point | Not reported | 183–184°C |
| Solubility | Likely high (dihydrochloride) | Slight in DMSO, methanol |
| Stability | Hygroscopic (salt form) | Hygroscopic |
Biological Activity
[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride, also known by its CAS Number 1158577-04-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 280.41 g/mol. The compound features a dimethoxyphenyl group attached to a dimethylaminopropyl chain, which contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the alkylation of amines and the formation of the dihydrochloride salt to enhance solubility and stability in biological assays.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antidepressant Activity : Some studies have suggested that derivatives of dimethylaminopropylamines can influence serotonin and norepinephrine levels in the brain, thereby exerting antidepressant effects .
- Anticonvulsant Properties : Certain analogs have shown promise in reducing seizure activity in animal models, indicating potential use in treating epilepsy .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the dimethoxyphenyl moiety interacts with neurotransmitter receptors while the dimethylamino group may facilitate cellular uptake and activity modulation.
Case Studies
-
Study on Antidepressant Effects :
A study evaluated the impact of similar compounds on depression-like behaviors in rodent models. Results indicated significant reductions in depressive symptoms when administered at specific dosages over a period of two weeks . -
Anticonvulsant Activity Assessment :
In vivo tests demonstrated that certain derivatives exhibited anticonvulsant properties comparable to established medications like phenytoin. The study highlighted a dose-dependent response in seizure reduction . -
Anti-inflammatory Research :
A recent investigation into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokine release in cultured macrophages, suggesting its potential utility in treating chronic inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
